molecular formula C11H13NO4 B8114862 Mal-PEG2-Propargyl

Mal-PEG2-Propargyl

Cat. No.: B8114862
M. Wt: 223.22 g/mol
InChI Key: GAZJTBOUIKPBCN-UHFFFAOYSA-N
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Description

Mal-PEG2-Propargyl is a heterobifunctional compound comprising three key components:

  • Maleimide (Mal): A thiol-reactive group enabling conjugation with cysteine residues in proteins or peptides.
  • Polyethylene glycol (PEG2): A two-unit PEG spacer enhancing solubility, reducing steric hindrance, and improving biocompatibility.
  • Propargyl: A terminal alkyne group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Properties

IUPAC Name

1-[2-(2-prop-2-ynoxyethoxy)ethyl]pyrrole-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-2-6-15-8-9-16-7-5-12-10(13)3-4-11(12)14/h1,3-4H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZJTBOUIKPBCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCN1C(=O)C=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG2-Propargyl typically involves the reaction of pyrrole-2,5-dione with 2-(2-prop-2-ynoxyethoxy)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Mal-PEG2-Propargyl can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions for substitution reactions vary depending on the nature of the substituent being introduced. Common reagents include halides, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituent introduced.

Scientific Research Applications

Mal-PEG2-Propargyl has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Mal-PEG2-Propargyl involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight (MW): 223.23 g/mol .
  • Purity: ≥95% .
  • Applications: Drug conjugates, biomaterials, and bioconjugation due to its dual reactivity (maleimide-thiol and propargyl-azide) .

Comparison with Structurally Similar Compounds

N-Propargyl-Maleimide

  • Structure : Lacks the PEG spacer; directly links maleimide to propargyl.
  • MW : 130.12 g/mol .
  • Key Differences: Absence of PEG reduces solubility and increases steric hindrance during conjugation. Limited to short-range applications due to smaller size.
  • Applications : Suitable for small-molecule conjugation but less effective in protein-based systems requiring solubility .

Mal-PEG3-Propargyl

  • Structure : Extends PEG chain to three units.
  • MW : 267.28 g/mol .
  • Key Differences :
    • Longer PEG spacer improves solubility and provides greater flexibility in bioconjugates.
    • Increased MW may affect pharmacokinetics in drug delivery systems.
  • Applications : Preferred for applications requiring enhanced stability and spacing, such as antibody-drug conjugates (ADCs) .

Mal-PEG4-Propargyl

  • Structure : Four-unit PEG chain.
  • MW : 311.33 g/mol .
  • Key Differences :
    • Maximizes solubility and minimizes aggregation in aqueous environments.
    • Larger size may reduce cellular uptake efficiency.
  • Applications: Ideal for in vitro diagnostics and nanoparticle surface modification .

Acrylate-PEG2-Propargyl

  • Structure : Replaces maleimide with acrylate, retaining PEG2 and propargyl.
  • MW : 154.17 g/mol .
  • Key Differences :
    • Acrylate reacts with thiols via Michael addition but lacks the rapid kinetics of maleimide-thiol conjugation.
    • Lower MW limits utility in large biomolecule conjugation.
  • Applications : Polymer chemistry and hydrogel synthesis .

Propargyl-PEG2-Acid

  • Structure : Replaces maleimide with a carboxylic acid group.
  • MW : 172.2 g/mol .
  • Key Differences :
    • Carboxylic acid enables conjugation via amidation or esterification, offering orthogonal reactivity to propargyl.
    • Lacks thiol-specific targeting, limiting use in protein labeling.
  • Applications: Functionalization of surfaces (e.g., nanoparticles) and synthesis of peptide-PEG hybrids .

Comparative Analysis Table

Compound Reactive Groups PEG Length MW (g/mol) Key Applications References
Mal-PEG2-Propargyl Maleimide, Propargyl PEG2 223.23 Protein conjugation, drug delivery
N-Propargyl-Maleimide Maleimide, Propargyl None 130.12 Small-molecule conjugation
Mal-PEG3-Propargyl Maleimide, Propargyl PEG3 267.28 ADCs, in vivo diagnostics
Mal-PEG4-Propargyl Maleimide, Propargyl PEG4 311.33 Nanoparticle modification
Acrylate-PEG2-Propargyl Acrylate, Propargyl PEG2 154.17 Hydrogel synthesis
Propargyl-PEG2-Acid Carboxylic Acid, Propargyl PEG2 172.2 Surface functionalization

Functional and Application-Based Insights

  • Reactivity : Maleimide-containing compounds (e.g., this compound) outperform acrylate or acid derivatives in thiol-specific conjugation speed and efficiency .
  • PEG Length : Shorter PEG chains (PEG2) balance solubility and steric effects, while longer chains (PEG3/4) optimize stability in complex biological environments .
  • Customization : Services like PEG linker tailoring () allow researchers to adjust properties such as hydrophilicity and spacer length for targeted applications .

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